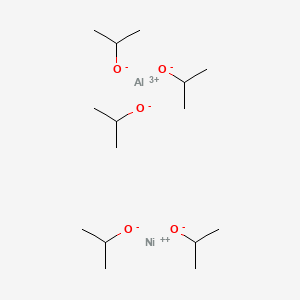
Aluminum nickel isopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum nickel isopropoxide is a chemical compound that combines aluminum, nickel, and isopropoxide groups. It is often used as a catalyst in various chemical reactions due to its unique properties. This compound is particularly valuable in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum nickel isopropoxide can be synthesized through the reaction of aluminum isopropoxide with nickel salts. One common method involves the reaction of aluminum isopropoxide with nickel chloride in an isopropanol solution. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in a pure form .
Chemical Reactions Analysis
Types of Reactions
Aluminum nickel isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum and nickel oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, acids, and bases. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and may require the presence of a solvent like isopropanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce aluminum oxide and nickel oxide, while reduction reactions may yield alcohols and other reduced compounds .
Scientific Research Applications
Chemistry
In chemistry, aluminum nickel isopropoxide is used as a catalyst in various organic synthesis reactions.
Biology
In biological research, this compound is used to study the effects of metal complexes on biological systems. It can also be used in the synthesis of bioactive compounds .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals .
Industry
In industrial applications, this compound is used in the production of high-purity alumina and as a catalyst in various chemical processes. It is also used in the preparation of coatings and materials with specific properties .
Mechanism of Action
The mechanism of action of aluminum nickel isopropoxide involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons and protons, enabling the conversion of reactants to products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Aluminum isopropoxide: Used in similar catalytic applications but lacks the additional catalytic properties provided by nickel.
Nickel isopropoxide: Similar in structure but does not provide the same catalytic efficiency as the combined aluminum-nickel compound.
Uniqueness
Aluminum nickel isopropoxide is unique due to its combination of aluminum and nickel, which provides enhanced catalytic properties compared to its individual components. This makes it particularly valuable in reactions requiring high efficiency and selectivity .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and catalytic abilities make it a valuable tool in various scientific and industrial processes.
Properties
CAS No. |
70504-57-3 |
|---|---|
Molecular Formula |
C15H35AlNiO5 |
Molecular Weight |
381.11 g/mol |
IUPAC Name |
aluminum;nickel(2+);propan-2-olate |
InChI |
InChI=1S/5C3H7O.Al.Ni/c5*1-3(2)4;;/h5*3H,1-2H3;;/q5*-1;+3;+2 |
InChI Key |
JCXUQCCADMZQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















